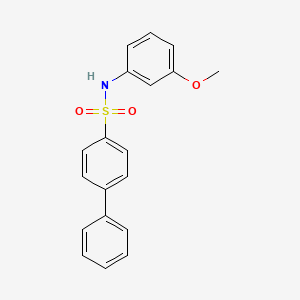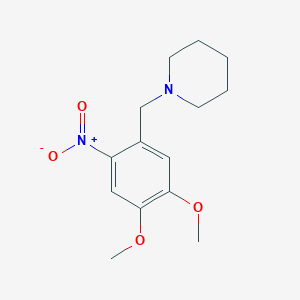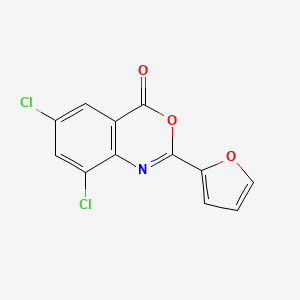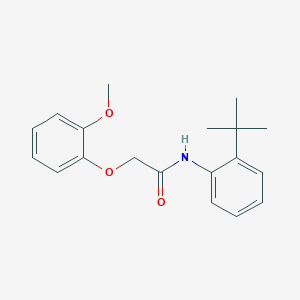![molecular formula C16H12ClFN2OS B5787602 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial surfaces, including those in the lungs, pancreas, and gastrointestinal tract. CFTRinh-172 has been shown to be a potent inhibitor of CFTR-mediated chloride secretion in vitro and in vivo, making it a valuable tool for studying the physiological and pathophysiological roles of CFTR.
作用机制
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide inhibits CFTR-mediated chloride secretion by binding to the regulatory domain of the CFTR protein, which is responsible for controlling the opening and closing of the chloride channel. This binding prevents the channel from opening, thereby blocking chloride secretion. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to be a reversible inhibitor of CFTR, with a half-life of approximately 30 minutes.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride secretion, reduction of mucus secretion in airway epithelia, and inhibition of pancreatic ductal bicarbonate secretion. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has also been shown to reduce inflammation in airway epithelia and to improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has several advantages as a tool for studying CFTR function and dysfunction. It is a potent and specific inhibitor of CFTR-mediated chloride secretion, making it a valuable tool for studying the physiological and pathophysiological roles of CFTR. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide is also reversible, allowing for the study of CFTR function under both normal and pathological conditions. However, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has some limitations as a tool for studying CFTR. It is a small molecule inhibitor and may not accurately reflect the complex interactions between CFTR and other proteins in vivo. Additionally, its effects may be influenced by factors such as pH and ionic strength.
未来方向
There are many potential future directions for research involving 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide. One area of interest is the development of more potent and specific inhibitors of CFTR-mediated chloride secretion. Another area of interest is the use of 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide in combination with other drugs to target multiple aspects of CFTR dysfunction. Additionally, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide may be useful in the development of new therapies for diseases such as cystic fibrosis and chronic obstructive pulmonary disease. Overall, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide is a valuable tool for studying the physiological and pathophysiological roles of CFTR, and its continued use and development will be important for advancing our understanding of CFTR function and dysfunction.
合成方法
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-fluoroaniline to form the intermediate 3-(4-chlorophenyl)-N-(2-fluorophenyl)aniline, which is then reacted with carbon disulfide and acryloyl chloride to yield the final product. Other methods involve the reaction of 2-fluoroaniline with 3-(4-chlorophenyl)acryloyl chloride in the presence of a base or the reaction of 4-chloroaniline with 2-fluoro-3-(chlorosulfanyl)benzene in the presence of a base.
科学研究应用
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been widely used in scientific research to study the physiological and pathophysiological roles of CFTR. It has been shown to be a potent inhibitor of CFTR-mediated chloride secretion in a variety of epithelial tissues, including airway epithelia, intestinal epithelia, and pancreatic ducts. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has also been used to study the role of CFTR in various disease states, including cystic fibrosis, chronic obstructive pulmonary disease, and pancreatitis.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c17-12-8-5-11(6-9-12)7-10-15(21)20-16(22)19-14-4-2-1-3-13(14)18/h1-10H,(H2,19,20,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUAEKNYCABOX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)



![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)


![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)